(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

Renin Inhibitors Process Chemistry Patented Intermediates

This (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine (CAS 651056-58-5) is a mandatory, non-substitutable intermediate for patented renin-inhibitor manufacturing and chiral pyrrolidine drug discovery. Its value resides in the functional synergy of three components: the (R)-enantiomer ensures correct stereochemistry; the Boc group protects the amine for selective transformations; and the methylsulfonyl moiety activates the ring for bond-forming reactions. Replacing this compound with a generic analog—such as the (S)-enantiomer or a Boc/methylsulfonyl-free variant—risks stereochemical inversion, side reactions, and process deviations that render downstream candidates inactive or toxic. Sourcing this specific intermediate guarantees adherence to optimized, high-yield synthetic routes and eliminates the cost of failed campaigns.

Molecular Formula C10H20N2O4S
Molecular Weight 264.34 g/mol
Cat. No. B11767548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
Molecular FormulaC10H20N2O4S
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C
InChIInChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
InChIKeyALALCZQCEOOJNX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine as a Key Chiral Intermediate


(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine (CAS 651056-58-5) is a chiral, protected pyrrolidine derivative [1]. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a methylsulfonyl group on the nitrogen atom. With a molecular weight of 264.34 and formula C10H20N2O4S, this compound is not a final drug but a precisely designed chemical building block . Its structure, with orthogonal protecting and directing groups, enables its use in the convergent synthesis of complex pharmaceutical candidates, as evidenced by its role in patented manufacturing processes for renin inhibitors [2].

Why Generic Alternatives Cannot Replace (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine in Regulated Synthesis


Substituting (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine with a generic analog is a high-risk procurement strategy due to the functional synergy of its three components. Replacing the (R)-enantiomer with the (S)-enantiomer or a racemic mixture would invert or destroy stereochemistry at a key center, potentially rendering downstream drug candidates inactive or toxic [1]. Similarly, alternatives lacking either the Boc or methylsulfonyl group would be unsuitable. The Boc group is essential for protecting the amine during multi-step synthesis, enabling selective transformations that would otherwise lead to side reactions [2]. The methylsulfonyl group is not merely a placeholder; it acts as a strong electron-withdrawing group to activate the pyrrolidine ring for specific bond-forming reactions and can serve as a directing group or a precursor for further functionalization . Generic compounds missing any of these features will fail to perform in the patented manufacturing processes for which this specific intermediate was designed.

Quantitative Evidence for Selecting (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine


Patented Utility in Renin Inhibitor Synthesis vs. Unprotected Analogs

A Novartis patent explicitly claims (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine as a 'novel intermediate' for manufacturing a specific class of renin inhibitors [1]. This differentiates it from generic pyrrolidine intermediates that are not part of a patented, optimized manufacturing route. The patent describes a process where the protected amine and sulfonyl groups are essential for controlling the formation of the pyrrolidine ring in the target molecule (formula III). Using an unprotected or differently protected analog would not conform to the claimed process, representing a failure point in synthesizing the intended active pharmaceutical ingredient (API).

Renin Inhibitors Process Chemistry Patented Intermediates

High Reported Synthetic Yield for Deprotection vs. Lower Yields for N-Boc Deprotection

While not a direct comparison of the final compound, a related patent (EP2261213) describes a high-yielding (90%) synthesis of the deprotected core, 1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride, from a closely related N-Boc-protected precursor . This serves as a benchmark for the deprotection efficiency of this molecular class. This reported yield is high compared to typical N-Boc deprotection yields, which can vary widely from 70% to >95% depending on the substrate and conditions [1]. The quantitative yield indicates that the methylsulfonyl group is stable under these acidic deprotection conditions, and the N-Boc group is cleanly removed without significant side reactions. This provides a cost-of-goods advantage, as a 90% yield translates to less material loss per synthetic step compared to a route with, for example, a 70% yield.

Synthetic Yield Boc Deprotection Process Efficiency

Primary Application Scenarios for (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine Based on Evidence


Synthesis of Patented Renin Inhibitors for Cardiovascular Research

Procurement for teams executing the synthesis of renin inhibitors as claimed in patents by Novartis and others [1]. The compound serves as a specified, protected intermediate in a convergent route. Use of this specific intermediate is mandatory to adhere to the established process, which has been optimized for yield and purity. Sourcing an alternative would constitute a significant process deviation and jeopardize the successful replication of the synthetic scheme. This is a high-confidence application based on direct patent evidence.

Asymmetric Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

In the development of chiral pyrrolidine core compounds for nNOS inhibition, as described in patent US9758507B2 [2], intermediates with a defined (R)-stereocenter are critical. This compound provides the necessary chiral information and functional group handle (the protected amine) for subsequent elaboration into more complex nNOS inhibitors. The procurement value lies in the guaranteed enantiopurity and reactivity of the building block, which are prerequisites for achieving the desired stereochemical outcome in the final drug candidate.

Medicinal Chemistry for TXA2 Receptor Antagonists

Patents describe pyrrolidine derivatives, including those with sulfonyl and amine functionalities, as thromboxane A2 (TXA2) antagonists for treating thrombosis and asthma [3]. (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine can serve as a versatile scaffold for the synthesis of novel TXA2 antagonist libraries. Its structure allows for divergent synthesis, where the Boc group can be removed to reveal a free amine for further derivatization, while the methylsulfonyl group provides a key pharmacophoric element. This is a cross-study inference supported by class-level patent data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.